molecular formula C33H44N4O4S B10771543 (2r)-N-{(2s,3r)-4-{[(4's)-6'-(2,2-Dimethylpropyl)-3',4'-Dihydrospiro[cyclobutane-1,2'-Pyrano[2,3-B]pyridin]-4'-Yl]amino}-3-Hydroxy-1-[3-(1,3-Thiazol-2-Yl)phenyl]butan-2-Yl}-2-Methoxypropanamide

(2r)-N-{(2s,3r)-4-{[(4's)-6'-(2,2-Dimethylpropyl)-3',4'-Dihydrospiro[cyclobutane-1,2'-Pyrano[2,3-B]pyridin]-4'-Yl]amino}-3-Hydroxy-1-[3-(1,3-Thiazol-2-Yl)phenyl]butan-2-Yl}-2-Methoxypropanamide

Cat. No. B10771543
M. Wt: 592.8 g/mol
InChI Key: IUSARDYWEPUTPN-OZBXUNDUSA-N
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Description

The compound “PMID22911925C2” is a chemical entity currently under investigation for its potential therapeutic applications. It has shown promise in clinical trials, particularly for the treatment of diabetic complications . This compound is part of a broader class of molecules being studied for their ability to modulate specific biological pathways, offering potential benefits in various medical conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “PMID22911925C2” involves a multi-step process that typically starts with the preparation of a key intermediate. This intermediate is then subjected to various chemical reactions, including condensation, cyclization, and functional group modifications. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure high yield and purity.

Industrial Production Methods

For industrial-scale production, the synthesis of “PMID22911925C2” is optimized to maximize efficiency and minimize costs. This involves scaling up the laboratory procedures, using larger reactors, and implementing continuous flow techniques. The industrial process also includes rigorous quality control measures to ensure the consistency and safety of the final product.

Chemical Reactions Analysis

Types of Reactions

“PMID22911925C2” undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Various nucleophilic or electrophilic substitution reactions can be performed, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated solvents and catalysts like palladium on carbon.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol.

Scientific Research Applications

“PMID22911925C2” has a wide range of scientific research applications:

Mechanism of Action

The mechanism by which “PMID22911925C2” exerts its effects involves the modulation of specific molecular targets and pathways. It is known to interact with enzymes and receptors involved in metabolic processes, leading to changes in cellular function and gene expression. This interaction helps in mitigating the symptoms of diabetic complications by improving glucose metabolism and reducing oxidative stress.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

“PMID22911925C2” stands out due to its specific efficacy in treating diabetic complications, which is not as prominently observed in the similar compounds listed. Its unique mechanism of action and the specific pathways it targets make it a promising candidate for further research and development.

If you have any more questions or need further details, feel free to ask!

properties

Molecular Formula

C33H44N4O4S

Molecular Weight

592.8 g/mol

IUPAC Name

(2R)-N-[(2S,3R)-4-[[(4S)-6-(2,2-dimethylpropyl)spiro[3,4-dihydropyrano[2,3-b]pyridine-2,1'-cyclobutane]-4-yl]amino]-3-hydroxy-1-[3-(1,3-thiazol-2-yl)phenyl]butan-2-yl]-2-methoxypropanamide

InChI

InChI=1S/C33H44N4O4S/c1-21(40-5)29(39)37-26(16-22-8-6-9-24(14-22)31-34-12-13-42-31)28(38)20-35-27-18-33(10-7-11-33)41-30-25(27)15-23(19-36-30)17-32(2,3)4/h6,8-9,12-15,19,21,26-28,35,38H,7,10-11,16-18,20H2,1-5H3,(H,37,39)/t21-,26+,27+,28-/m1/s1

InChI Key

IUSARDYWEPUTPN-OZBXUNDUSA-N

Isomeric SMILES

C[C@H](C(=O)N[C@@H](CC1=CC(=CC=C1)C2=NC=CS2)[C@@H](CN[C@H]3CC4(CCC4)OC5=C3C=C(C=N5)CC(C)(C)C)O)OC

Canonical SMILES

CC(C(=O)NC(CC1=CC(=CC=C1)C2=NC=CS2)C(CNC3CC4(CCC4)OC5=C3C=C(C=N5)CC(C)(C)C)O)OC

Origin of Product

United States

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